molecular formula C5H10Br2ClN B13516103 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B13516103
M. Wt: 279.40 g/mol
InChI Key: WOPDMSSRAGZGNB-UHFFFAOYSA-N
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Description

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is a cyclopropane-containing organic compound featuring two bromine atoms on the cyclopropane ring and an ethylamine moiety linked to the ring. The hydrochloride salt enhances its solubility and stability. Cyclopropane rings are inherently strained, and the presence of bromine—a heavy halogen with moderate electronegativity—likely influences reactivity, biological activity, and physicochemical behavior compared to lighter halogens like chlorine or fluorine .

Properties

Molecular Formula

C5H10Br2ClN

Molecular Weight

279.40 g/mol

IUPAC Name

2-(2,2-dibromocyclopropyl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9Br2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H

InChI Key

WOPDMSSRAGZGNB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a dibromocarbene precursor.

    Bromination: The cyclopropane ring is then brominated using bromine or a brominating agent to introduce the two bromine atoms.

    Amination: The brominated cyclopropane is reacted with an amine, such as ethanamine, under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms or different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as carbonyl compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products

    Substitution: Products may include 2-(2-hydroxycyclopropyl)ethan-1-amine or 2-(2-alkoxycyclopropyl)ethan-1-amine.

    Reduction: Reduced derivatives with fewer bromine atoms.

    Oxidation: Oxidized derivatives with carbonyl or carboxyl groups.

Scientific Research Applications

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

This may improve bioavailability but also raise toxicity risks. Chlorine: Moderately electronegative and less lipophilic than Br, balancing reactivity and stability . Fluorine: High electronegativity and small size reduce steric hindrance, favoring strong hydrogen bonding and metabolic stability .

Cyclopropane vs. In contrast, the cyclopentyl analog () reduces strain but may diminish electronic effects critical for receptor binding .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves water solubility compared to the free amine. Bromine’s lipophilicity may reduce aqueous solubility relative to fluorine analogs.
  • Stability : Bromine’s polarizability could make the dibromo compound more susceptible to photodegradation or nucleophilic substitution than the difluoro derivative .

Biological Activity

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a dibromocyclopropyl group, suggests interesting biological properties that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

  • Molecular Formula : C₅H₈Br₂ClN
  • Molecular Weight : 227.44 g/mol
  • CAS Number : 2624142-27-2
PropertyValue
Molecular FormulaC₅H₈Br₂ClN
Molecular Weight227.44 g/mol
CAS Number2624142-27-2
Purity>95%

The biological activity of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzyme Inhibition : It has potential as an enzyme inhibitor, which could affect metabolic pathways associated with various diseases.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit neuropharmacological effects. For instance, studies on dibrominated derivatives have shown:

  • Antidepressant Activity : Compounds targeting serotonin and norepinephrine reuptake mechanisms have been linked to improved mood and anxiety reduction.
  • Cognitive Enhancement : Some derivatives enhance cognitive functions by modulating cholinergic pathways.

2. Antimicrobial Properties

Preliminary studies suggest that 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride may exhibit antimicrobial properties:

  • Inhibition of Bacterial Growth : Laboratory tests have indicated effectiveness against certain strains of bacteria, possibly due to its ability to disrupt bacterial cell membranes.

3. Cytotoxicity Studies

Cytotoxicity assays reveal that the compound may induce apoptosis in cancer cell lines:

  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of dibrominated compounds similar to 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride.

Study Overview

  • Neuropharmacological Study :
    • Objective : Assess the antidepressant-like effects in rodent models.
    • Findings : Significant reduction in depression-like behaviors was observed at specific dosages.
  • Antimicrobial Efficacy Study :
    • Objective : Evaluate antibacterial activity against Staphylococcus aureus.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Cytotoxicity Assessment :
    • Objective : Determine the cytotoxic effects on human cancer cell lines.
    • Results : IC50 values indicated potent cytotoxicity, particularly in breast cancer cells.

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